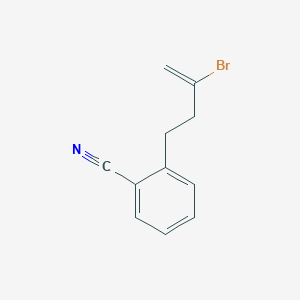

2-Bromo-4-(2-cyanophenyl)-1-butene

Description

2-Bromo-4-(2-cyanophenyl)-1-butene is a brominated alkenyl compound featuring a cyano-substituted aromatic ring. The presence of both a reactive bromine atom and a conjugated double bond makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cycloaddition reactions. The cyano group (-CN) enhances electrophilicity at the benzylic position, enabling applications in pharmaceuticals, agrochemicals, and polymer precursors .

Properties

IUPAC Name |

2-(3-bromobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSGDFZRWCQAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641132 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-67-1 | |

| Record name | 2-(3-Bromobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-cyanophenyl)-1-butene typically involves the bromination of 4-(2-cyanophenyl)-1-butene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-cyanophenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the butene chain can be oxidized to form different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used under conditions that favor the addition to the double bond.

Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used for reduction, while oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.

Major Products Formed

Substitution Reactions: Products include 4-(2-cyanophenyl)-1-butanol, 4-(2-cyanophenyl)-1-butylamine, and 4-(2-cyanophenyl)-1-butylthiol.

Addition Reactions: Products include 2-bromo-4-(2-cyanophenyl)-1-butanol and 2-bromo-4-(2-cyanophenyl)-1-butyl halides.

Oxidation and Reduction Reactions: Products include 4-(2-cyanophenyl)-1-butylamine and 4-(2-cyanophenyl)-1-butanoic acid.

Scientific Research Applications

2-Bromo-4-(2-cyanophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.

Chemical Biology: It is used in the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-cyanophenyl)-1-butene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles or nucleophiles to form new bonds. The cyano group can participate in various reactions, including reduction to form amines or hydrolysis to form carboxylic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physical Properties

The compound is compared below with two closely related analogs: 2-Bromo-4-(2-methoxyphenyl)-1-butene (methoxy-substituted) and 2-Bromo-4-(4-carboethoxyphenyl)-1-butene (ester-substituted).

Key Observations :

- The methoxy analog exhibits lower polarity due to its electron-donating group, resulting in a moderate boiling point (~274.6°C) and density (~1.287 g/cm³) .

- The carboethoxy analog has a larger molecular weight and likely higher boiling point due to the ester group’s bulk and polarity .

- The cyano derivative (target compound) is expected to have higher reactivity in electrophilic substitutions due to the strong electron-withdrawing -CN group, though exact physical data are unavailable.

Nucleophilic Substitution

- Cyano Derivative: The -CN group stabilizes adjacent electrophilic centers (e.g., bromine), facilitating SN2 reactions. This property is critical in forming carbon-nitrogen bonds for pharmaceuticals .

- Methoxy Analog : The electron-donating -OCH₃ group reduces electrophilicity at the benzylic position, making it less reactive in SN2 but suitable for Friedel-Crafts alkylation .

- Carboethoxy Analog : The ester group (-COOEt) allows for hydrolysis to carboxylic acids or participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Polymer Chemistry

- The cyano compound’s nitrile group can undergo cycloaddition (e.g., with azides) to form triazole-linked polymers, enhancing thermal stability .

- The methoxy analog may serve as a monomer in polyolefins, though its lower polarity limits surface functionalization compared to cyano derivatives .

Industrial and Laboratory Uses

- Cyano Derivative: Valued in nitrile-based drug synthesis (e.g., kinase inhibitors) and as a precursor for hydrophilic polymers (e.g., polyacrylonitrile derivatives) .

- Methoxy Analog : Used in fragrances and intermediates for methoxy-containing pharmaceuticals (e.g., antihypertensives) .

- Carboethoxy Analog : Employed in esterification workflows and as a building block for liquid crystals or surfactants .

Biological Activity

2-Bromo-4-(2-cyanophenyl)-1-butene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom attached to a butene chain, with a cyanophenyl group that may influence its reactivity and biological interactions. Its chemical formula is with a molecular weight of approximately 225.08 g/mol.

Target Enzymes

Research indicates that this compound primarily targets beta-lactamase enzymes in bacteria such as Pseudomonas aeruginosa and Serratia marcescens. By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics, which are often rendered ineffective by beta-lactamase activity.

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding. This interaction prevents the enzymatic breakdown of beta-lactam antibiotics, allowing for increased bacterial susceptibility.

Antimicrobial Effects

Studies have demonstrated that this compound exhibits significant antimicrobial activity. Its Minimum Inhibitory Concentration (MIC) against various bacterial strains has been established, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate that it induces apoptosis in cancer cells, primarily through the disruption of cell cycle progression and modulation of signaling pathways involved in cell survival.

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial properties of this compound against multi-drug resistant strains. The study concluded that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Study 2: Cancer Cell Line Testing

Another investigation focused on the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Metabolism

The metabolism of this compound occurs primarily in the liver, involving oxidation and conjugation pathways. This metabolism is crucial for its pharmacological activity and elimination from the body.

Toxicological Profile

Toxicity assessments have shown that while the compound exhibits potent biological activity, it also presents potential toxicity at higher concentrations. Careful dosage regulation is essential to maximize therapeutic benefits while minimizing adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.